OdP2a
Description
OdP2a (Octadecylphosphonic acid dimer) is a metallo-organic coordination compound characterized by its unique bilayer structure formed through the self-assembly of octadecylphosphonic acid (OPA) molecules coordinated with divalent metal ions (e.g., Zn²⁺, Cu²⁺). Its synthesis involves a hydrothermal reaction where OPA ligands form stable chelates with metal centers, resulting in a lamellar crystalline lattice . This compound exhibits exceptional thermal stability (decomposition temperature >350°C) and hydrophobic properties, making it suitable for applications in corrosion-resistant coatings, organic electronics, and catalysis . Key structural attributes include:
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLLSGILGAGKHIVCGLSGPCQSLNRKSSDVEYHLAKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound X : Hexadecylphosphonic acid (HDPA)
- Structure : Shorter alkyl chain (C₁₆ vs. C₁₈ in OdP2a), leading to reduced layer spacing (2.1–2.4 nm) .
- Thermal Stability : Lower decomposition temperature (~280°C) due to weaker van der Waals interactions between alkyl chains .
- Applications: Limited to low-temperature coatings; less effective in high-stress environments compared to this compound.
| Property | This compound | HDPA |
|---|---|---|
| Layer spacing (nm) | 2.8–3.2 | 2.1–2.4 |
| Decomposition Temp. | >350°C | ~280°C |
| Hydrophobicity (θ) | 145° | 128° |
Compound Y : Phenylphosphonic acid (PPA)
- Structure : Aromatic ring replaces alkyl chain, creating a rigid, planar structure.
- Reactivity : Higher acidity (pKa = 1.2 vs. 4.8 for this compound) enhances catalytic activity in esterification but reduces hydrolytic stability .
- Limitations: Poor solubility in non-polar solvents, restricting its use in coatings.
Functional Analogues: Silane-Based Coatings
Compound Z : Octadecyltrimethoxysilane (OTMS)
- Mechanism : Forms covalent Si-O-M bonds with substrates, unlike this compound’s coordination-driven assembly.
- Durability : Superior adhesion to silica-based surfaces but prone to hydrolysis in acidic conditions (pH < 4) .
- Performance Data :
| Parameter | This compound | OTMS |
|---|---|---|
| Adhesion Strength | 12 MPa | 18 MPa |
| Acid Resistance (pH 2) | Stable | Degrades in 24h |
| Synthesis Complexity | Moderate | High |
Key Research Findings
- Catalytic Efficiency: this compound’s Zn²⁺ variant shows 30% higher turnover frequency (TOF) in CO₂ reduction compared to HDPA-Cu²⁺, attributed to optimal metal-ligand charge transfer .
- Environmental Impact : this compound’s biodegradability is 40% lower than silane analogues, raising concerns for eco-friendly applications .
- Cost Analysis : Production costs for this compound are 15–20% higher than OTMS due to metal precursor expenses .
Critical Evaluation of Research Limitations
- Data Gaps : Few studies compare this compound with transition metal phosphonates (e.g., Fe²⁺ or Ni²⁺ variants), limiting insights into metal ion effects .
- Methodological Variability : Inconsistent testing protocols (e.g., corrosion resistance assays) hinder direct performance comparisons .
- Scalability Challenges : this compound’s hydrothermal synthesis requires precise temperature control, complicating industrial-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
